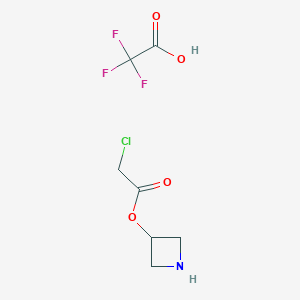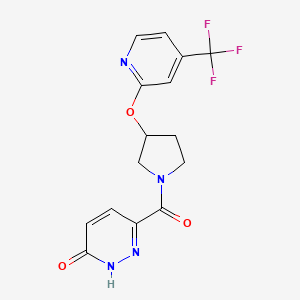
6-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H13F3N4O3 and its molecular weight is 354.289. The purity is usually 95%.
BenchChem offers high-quality 6-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
- Pyridine derivatives, including those similar to the compound , have been synthesized under various conditions, such as microwave irradiation, and have shown diverse biological activities. These activities make them significant in the synthesis of pharmaceutical agents. Compounds like Etoricoxib, Milrinone, and Amrinone, which are derivatives of pyridine, have been reported as COX-2 inhibitors and cardiotonic agents, highlighting the potential use of such compounds in medical treatments (Ashok et al., 2006).
Molecular Docking and Screening
- Novel pyridine derivatives have been synthesized and subjected to molecular docking screenings. These screenings, particularly towards GlcN-6-P synthase, have revealed moderate to good binding energies, indicating potential applications in the development of new pharmaceuticals. Additionally, these compounds have shown antimicrobial and antioxidant activity, broadening their research applications (Flefel et al., 2018).
Applications in Coordination Chemistry
- Certain pyridine-based ligands have been used to synthesize complexes that show unique electronic absorption and redox properties. These properties are valuable in fields like catalysis and materials science. For instance, some of these complexes have been observed to facilitate oxygen evolution, a reaction crucial in water oxidation processes (Zong & Thummel, 2005).
Hydrogen Bonding and Crystal Engineering
- Derivatives of pyridine, like the compound , have been studied for their ability to engage in hydrogen bonding. This characteristic is significant in crystal engineering, where predictable structures are formed through multiple coordinative interactions and hydrogen bonds. Such research has implications in materials science and drug design (Duong et al., 2011).
Reactivity and Synthesis of Heterocycles
- The compound's structural relatives have been used in synthesizing various aza-heterocycles. These heterocycles find applications in the development of new pharmaceutical compounds and materials with specific electronic or chemical properties (Kitamura & Narasaka, 2002).
Synthesis of Pharmacologically Active Derivatives
- Cycloaddition and condensation reactions involving pyridine derivatives have been employed to access pharmacologically active pyridazinones. These compounds are of interest in medicinal chemistry for their potential therapeutic applications (Johnston et al., 2008).
properties
IUPAC Name |
3-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3/c16-15(17,18)9-3-5-19-13(7-9)25-10-4-6-22(8-10)14(24)11-1-2-12(23)21-20-11/h1-3,5,7,10H,4,6,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBYIZVMTVDCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2684080.png)
![1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2684081.png)
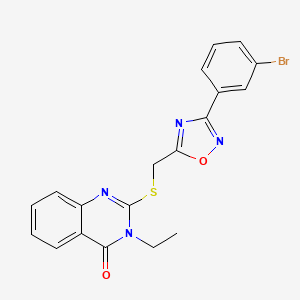
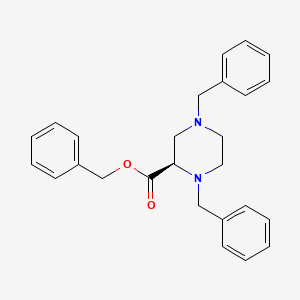

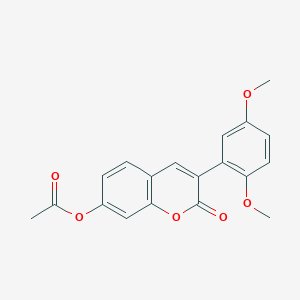
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2684089.png)
![1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2684090.png)
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)

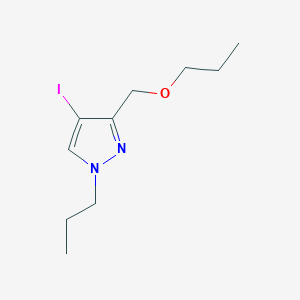
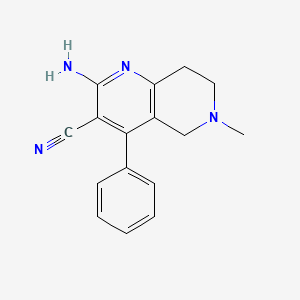
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2684099.png)
